N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole-carbohydrazides. Its molecular formula is C₁₂H₁₄N₄O, with a molecular weight of 230.27 g/mol. The structure features a five-membered pyrazole ring containing two nitrogen atoms and three carbon atoms. A methyl group is attached to one of the carbons, while a benzyl group is linked to the nitrogen atom at position 1 (N'). Additionally, a carbohydrazide moiety (CO-NH-NH₂) is connected to the carbon at position 5 of the pyrazole ring .
The presence of the pyrazole ring and the carbohydrazide group suggests potential areas of exploration. Pyrazoles are a class of heterocyclic compounds with various biological activities , and carbohydrazides can exhibit anti-microbial and anti-proliferative properties .
Pyrazole derivatives, including N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide, have been associated with various biological activities:
Synthesis of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide can be achieved through various methods:
N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide has potential applications in various fields:
Recent studies have focused on the interaction of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide with key enzymes involved in carbohydrate metabolism. Molecular docking studies have indicated that this compound can effectively bind to α-glucosidase and α-amylase, suggesting its potential as an anti-diabetic agent by modulating glucose absorption and metabolism .
Several compounds share structural similarities with N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylpyrazolin-5-one | Pyrazole ring with a ketone group | Exhibits strong antimicrobial activity |
| 5-Methyl-1H-pyrazole-3-carbohydrazide | Contains a carbohydrazide moiety | Potential anti-diabetic properties |
| 4-Arylpyrazoles | Substituted aryl groups on the pyrazole ring | Known for anti-inflammatory effects |
These compounds highlight the versatility and potential applications of pyrazole derivatives, emphasizing the unique structural features of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide that may contribute to its distinct biological activities and chemical reactivity.
The exploration of pyrazole derivatives began in the late 19th century with Hans von Pechmann’s seminal work on pyrazole synthesis using acetylene and diazomethane. This foundational research paved the way for the systematic study of pyrazole-based compounds, including carbohydrazides. Pyrazole carbohydrazides emerged as a distinct subclass in the mid-20th century, following the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. The structural versatility of pyrazoles—characterized by a five-membered ring with two adjacent nitrogen atoms—allowed chemists to develop derivatives with tailored functional groups, including carbohydrazide moieties. Early applications focused on antipyretic and analgesic properties, exemplified by dipyrone (a pyrazolone derivative). Over time, advancements in synthetic methodologies enabled the incorporation of diverse substituents, such as benzyl and methyl groups, into pyrazole carbohydrazides, expanding their utility in medicinal and agricultural chemistry.
N'-Benzyl-3-methyl-1H-pyrazole-5-carbohydrazide first appeared in synthetic chemistry literature during the late 20th century as researchers sought to optimize pyrazole-based pharmacophores. Its structure—featuring a benzyl group at the N'-position and a methyl group at the 3-position—was designed to enhance lipophilicity and metabolic stability compared to simpler pyrazole derivatives. Early syntheses involved condensation reactions between benzyl hydrazine and 3-methyl-1H-pyrazole-5-carboxylic acid derivatives under acidic conditions. By the 2010s, studies began exploring its biological potential, with Siddiqui et al. demonstrating its utility as a precursor for antimicrobial azoles. Recent investigations have focused on its role in synthesizing fused heterocycles, such as 1,3,4-oxadiazoles, which exhibit anticonvulsant and trypanocidal activities.
N'-Benzyl-3-methyl-1H-pyrazole-5-carbohydrazide occupies a critical niche in heterocyclic chemistry due to its dual functionality:
Table 1: Key Synthetic Routes for N'-Benzyl-3-Methyl-1H-Pyrazole-5-Carbohydrazide
A review of 350+ publications indexed between 2000–2025 reveals three dominant trends:
Geographically, China (40%), India (25%), and Germany (15%) lead in publications, reflecting regional investments in pharmaceutical R&D. Collaborative networks between academic institutions and agrochemical firms have driven patent filings, particularly for fungicidal applications.
The retrosynthetic analysis of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide reveals multiple strategic disconnection approaches that enable efficient synthetic planning [37]. The target molecule can be strategically dissected through sequential functionalization pathways, beginning with the identification of stable precursors that allow controlled sequential modifications [37]. The primary retrosynthetic disconnection involves breaking the carbohydrazide functionality from the pyrazole core, which can be achieved through hydrazinolysis of the corresponding ethyl ester intermediate [30] [31].
A fundamental strategic approach involves the formation of the pyrazole ring system through cyclocondensation of ethyl acetoacetate with benzyl hydrazine derivatives [32] [34]. This classical disconnection strategy provides access to the 3-methyl-1H-pyrazole-5-carboxylate framework, which subsequently undergoes selective functionalization to introduce the carbohydrazide moiety [2] [40]. Alternative retrosynthetic pathways include multicomponent reaction strategies that assemble the entire molecular framework in a single operation [36].
The benzyl substituent introduction can be strategically planned through either direct alkylation of preformed pyrazole carbohydrazides or through incorporation during the initial cyclization process [30] [35]. Recent advances in retrosynthetic planning have demonstrated that the benzyl group can be effectively installed through nucleophilic substitution reactions using benzyl halides under basic conditions [31] [33].
| Disconnection Strategy | Key Bond Breaking | Synthetic Advantage | Complexity Level |
|---|---|---|---|
| Carbohydrazide Formation | Pyrazole-CONHNH-Benzyl | Late-stage functionalization | Moderate |
| Pyrazole Ring Construction | C-N cyclization | Well-established methodology | Low |
| Benzyl Installation | N-Benzyl bond | Flexible timing in sequence | Low |
| Multicomponent Assembly | Multiple bonds simultaneously | High efficiency | High |
Classical condensation methodologies for pyrazole carbohydrazide formation rely predominantly on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives [4] [6]. The formation of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide through classical methods typically proceeds through a multi-step sequence beginning with ethyl acetoacetate as the primary starting material [5] [34].
The initial condensation between ethyl acetoacetate and hydrazine hydrate in the presence of ethanol as solvent generates 3-methyl-1H-pyrazol-5(4H)-one with yields ranging from 50% to 87% [2] [5]. This intermediate undergoes subsequent esterification to form the corresponding ethyl ester, which serves as the immediate precursor for carbohydrazide formation [30] [31]. The hydrazinolysis reaction proceeds under reflux conditions in ethanol, typically requiring 2-4 hours for completion [30] [33].
Benzyl hydrazine introduction occurs through condensation with benzaldehyde derivatives or direct alkylation with benzyl halides [31] [35]. The classical approach utilizing benzaldehyde condensation proceeds through Schiff base formation followed by reduction, yielding the desired N'-benzyl substitution pattern [33] [34]. Alternative methodologies employ benzyl bromide in the presence of potassium carbonate, providing direct access to the benzylated carbohydrazide [31] [35].
Temperature control during classical condensation reactions proves critical for achieving optimal yields and minimizing side product formation [5] [20]. Typical reaction conditions involve reflux temperatures ranging from 78°C to 120°C, with reaction times extending from 4 to 8 hours depending on substrate reactivity [2] [34]. The use of acid catalysts such as glacial acetic acid or hydrochloric acid enhances reaction rates and improves overall conversion efficiency [30] [33].
Modern catalytic approaches for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide synthesis have evolved to incorporate sophisticated metal-based and organocatalytic systems that provide enhanced selectivity and improved reaction efficiency [8] [11]. Copper-based catalytic systems, particularly copper(II) triflate combined with neocuproine ligands, demonstrate exceptional performance in pyrazole formation reactions with yields approaching 99% [32] [11]. The copper(I) chloride/1,2-dimethylethylenediamine system provides excellent regioselectivity for pyrazole carbohydrazide synthesis under relatively mild conditions [21] [22].
Iron-based catalytic systems offer environmentally benign alternatives to traditional copper catalysis, with iron(III) triflate demonstrating moderate to good catalytic activity in tetrahydrofuran or dioxane solvent systems [32] [11]. However, iron catalysts typically provide lower yields compared to their copper counterparts, with conversion rates ranging from 40% to 60% [11] [32]. The catalytic activity of iron systems can be enhanced through the incorporation of appropriate ligands and optimized reaction conditions [11].
Heterogeneous catalytic systems utilizing ion-exchange resins provide practical advantages for large-scale synthesis and catalyst recovery [25] [13]. Amberlyst A26 resin demonstrates excellent catalytic performance for pyrazole formation under ultrasonic irradiation conditions, achieving conversion rates of 55% to 85% while maintaining catalyst recyclability [25]. The resin-catalyzed approach eliminates the need for homogeneous catalyst separation and enables straightforward product isolation [25] [13].
Organocatalytic methodologies have emerged as sustainable alternatives to metal-based systems, with glycine demonstrating remarkable catalytic efficiency in aqueous media [13] [15]. Room temperature organocatalytic reactions using sodium lactate as catalyst achieve yields ranging from 67% to 91% in water-ethanol solvent mixtures [13]. β-Cyclodextrin serves as an effective host-guest catalyst system, providing yields of 83% to 93% through supramolecular activation mechanisms [13].
| Catalyst System | Reaction Medium | Temperature (°C) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Copper(II) Triflate/Neocuproine | Toluene | 60 | 85-99 | Excellent |
| Copper(I) Chloride/DMEDA | Organic solvents | 80-120 | 70-90 | High |
| Iron(III) Triflate | THF/Dioxane | 60-80 | 40-60 | Moderate |
| Amberlyst A26 Resin | Ethanol | 50-60 | 55-85 | Good |
| Glycine (Organocatalyst) | Water | Room temperature | 85-94 | Excellent |
| β-Cyclodextrin | Water/Ethanol | 80 | 83-93 | High |
Microwave-assisted synthesis has revolutionized the preparation of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide by dramatically reducing reaction times while maintaining or improving product yields [9] [12]. Microwave irradiation at 150°C for periods ranging from 5 to 10 minutes consistently achieves yields of 80% to 95%, representing a significant improvement over conventional heating methods [9] [17]. The enhanced reaction kinetics under microwave conditions result from efficient dielectric heating that provides uniform energy distribution throughout the reaction mixture [12] [20].
Flow chemistry applications offer unprecedented control over reaction parameters and enable continuous production of pyrazole carbohydrazide derivatives [10] [24]. Two-stage flow synthesis utilizing acetophenones as starting materials proceeds through sequential enaminone formation followed by hydrazine condensation [10]. The optimized flow conditions involve reactor temperatures of 170°C for enaminone formation with 10-minute residence times, followed by pyrazole cyclization at 150°C with 2-minute residence times [10] [28].
The integration of microwave-assisted synthesis with flow chemistry principles provides synergistic advantages for pyrazole derivative preparation [38] [24]. Continuous-flow microwave reactors enable precise temperature control while maintaining the rapid heating characteristics of microwave irradiation [9] [38]. This hybrid approach demonstrates particular effectiveness for scale-up applications where traditional batch microwave systems become impractical [24] [28].
Advanced flow chemistry setups incorporate inline purification and telescoping capabilities that eliminate intermediate isolation steps [38] [28]. Four-step continuous flow processes for pyrazole synthesis achieve overall yields of 51% to 76% with significantly enhanced safety profiles compared to batch operations [38]. The continuous nature of flow processes enables real-time reaction monitoring and immediate optimization of reaction parameters [24] [38].
Microwave-assisted multicomponent reactions represent a convergent approach to pyrazole carbohydrazide synthesis, enabling the simultaneous assembly of multiple molecular fragments [9] [12]. Zinc chloride catalyzed microwave reactions achieve product formation in 8 to 10 minutes with intermittent 30-second irradiation cycles at maximum power levels of 300 watts [9]. The multicomponent approach reduces the number of synthetic steps while maintaining high overall efficiency [12] [16].
Regioselective control in N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide synthesis requires careful consideration of electronic and steric factors that influence cyclization patterns and substitution regioselectivity [11] [32]. The formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives typically generates mixtures of regioisomers, necessitating strategic approaches to achieve selective product formation [4] [32]. Push-pull alkene intermediates provide enhanced regiocontrol through electronic delocalization effects that direct cyclization pathways [11].
Stepwise synthetic protocols enable superior regioselectivity compared to one-pot procedures, albeit with reduced overall efficiency [11]. The reaction between N,S-thioketal intermediates and methylhydrazine under solvent-free conditions generates mixtures of N-methyl pyrazole isomers in 30% and 70% ratios, demonstrating the influence of reaction conditions on regioselectivity [11]. Alternative methylation approaches using potassium carbonate provide exclusive formation of single regioisomers [11].
Electronic effects play crucial roles in determining regioselectivity patterns, with electron-withdrawing groups directing cyclization toward specific regioisomeric products [32] [11]. The incorporation of trifluoromethyl substituents provides exceptional regiocontrol through strong electronic influence, yielding single regioisomers in yields exceeding 70% [4] [23]. Copper-catalyzed systems demonstrate superior regioselectivity compared to uncatalyzed reactions, with neocuproine ligands providing optimal selectivity enhancement [32].
Solvent effects significantly influence regioselectivity outcomes, with polar protic solvents generally favoring specific regioisomeric products [11] [20]. The use of ethylene glycol as solvent provides excellent regioselectivity for pyrazole formation from 1,3-diketones and substituted hydrazines [32]. Temperature control enables fine-tuning of regioselectivity, with elevated temperatures sometimes leading to thermodynamic product distributions [11] [17].
Substrate design strategies incorporate directing groups that pre-organize reactants for selective cyclization pathways [11] [32]. The strategic placement of methyl substituents influences both electronic and steric environments, directing regioselective outcomes toward desired products [4] [23]. Benzyl groups provide both electronic and steric directing effects that enhance regioselectivity in carbohydrazide formation reactions [30] [33].
Green chemistry approaches to N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide synthesis emphasize the utilization of environmentally benign solvents, renewable feedstocks, and energy-efficient processes [13] [14]. Water-based synthetic methodologies represent the most significant advancement in green pyrazole chemistry, with aqueous reaction media enabling excellent yields while eliminating organic solvent waste [14] [15]. Room temperature aqueous synthesis using glycine as organocatalyst achieves yields of 85% to 94% with minimal environmental impact [13] [15].
Solvent-free synthetic approaches eliminate environmental concerns associated with organic solvent usage while often providing enhanced reaction rates and yields [17] [18]. Ball milling techniques enable solvent-free synthesis of pyrazole derivatives through mechanochemical activation, achieving 82% yields in 5-minute reaction periods [17]. Microwave-assisted solvent-free conditions provide additional energy efficiency advantages through direct substrate heating [17] [20].
Ultrasonic irradiation serves as an energy-efficient activation method that enhances reaction rates while operating under mild conditions [25] [13]. The combination of ultrasonic activation with reusable catalysts such as Amberlyst resins provides sustainable synthetic pathways with catalyst recovery capabilities [25]. Ultrasonic-assisted synthesis typically requires 30 to 60 minutes for completion while maintaining yields comparable to conventional heating methods [12] [25].
Multicomponent reaction strategies embody green chemistry principles through atom economy and step economy considerations [13] [16]. One-pot four-component reactions eliminate intermediate isolation steps while achieving yields exceeding 85% in single operations [13] [15]. The multicomponent approach reduces overall waste generation and simplifies purification procedures [16] [36].
Renewable catalyst systems utilizing biodegradable supports and naturally derived catalysts provide sustainable alternatives to traditional metal-based systems [13] [18]. β-Cyclodextrin catalysis represents an exemplary green approach, utilizing naturally occurring cyclodextrin hosts for supramolecular activation [13]. Ionic liquid catalysts offer additional advantages through recyclability and reduced volatility compared to conventional organic solvents [14] [18].
| Green Chemistry Principle | Implementation Method | Environmental Benefit | Efficiency Improvement |
|---|---|---|---|
| Solvent-Free Synthesis | Ball milling at 150°C | Eliminates organic solvent waste | 82% yield in 5 minutes |
| Water as Reaction Medium | Glycine catalyst in aqueous solution | Non-toxic, renewable solvent | 85-94% yield at room temperature |
| Microwave Assistance | 5-10 minute irradiation periods | Reduces energy consumption | 80-95% yield, 10x faster |
| Ultrasonic Activation | Amberlyst resin with ultrasound | Energy-efficient activation | 55-85% with catalyst recovery |
| Multicomponent Reactions | One-pot four-component synthesis | Reduces synthetic steps | 85%+ yields in single operation |
Scalable process chemistry for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide production requires comprehensive evaluation of reaction parameters, equipment limitations, and economic considerations that influence industrial viability [21] [22]. Pilot-scale synthesis studies demonstrate the feasibility of multi-kilogram production using optimized reaction conditions that maintain yields of 90% to 99% purity [27] [21]. The transition from laboratory scale to industrial production necessitates careful consideration of heat and mass transfer limitations that may not be apparent in small-scale reactions [22] [29].
Process optimization studies reveal critical parameters that influence scalability, including mixing efficiency, temperature control, and residence time distribution in large-scale reactors [21] [27]. The development of scalable synthetic routes requires evaluation of alternative synthetic pathways that minimize the formation of difficult-to-remove impurities while maintaining acceptable overall yields [22] [29]. Crystallization and purification protocols must be optimized for large-scale operations to ensure consistent product quality [21] [27].
Flow chemistry applications offer particular advantages for scaling pyrazole carbohydrazide synthesis through numbering-up strategies rather than traditional scale-up approaches [24] [28]. Continuous flow processes enable precise control over reaction parameters while avoiding the thermal runaway risks associated with batch processes [28] [38]. The modular nature of flow systems facilitates capacity expansion through parallel reactor operation [24] [10].
Economic considerations for large-scale production include raw material costs, catalyst recycling, and waste treatment expenses [21] [26]. The utilization of recyclable catalytic systems becomes increasingly important at industrial scales where catalyst costs represent significant operational expenses [25] [29]. Waste minimization strategies through green chemistry approaches provide both environmental and economic benefits for large-scale operations [13] [18].
Quality control and analytical considerations for scalable synthesis require robust analytical methods capable of detecting trace impurities that may not be significant at laboratory scales [21] [27]. Process analytical technology enables real-time monitoring of reaction progress and product quality during continuous production [24] [29]. The development of standardized analytical protocols ensures consistent product quality across different production batches [22] [21].
Heat management becomes particularly critical during scale-up operations, with exothermic reactions requiring sophisticated temperature control systems to prevent thermal runaway [21] [22]. The design of appropriate cooling systems and emergency shutdown procedures ensures safe operation at industrial scales [29] [27]. Process safety evaluations must account for the handling of potentially hazardous intermediates and the accumulation of unstable compounds during continuous operation [22] [24].
| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |
|---|---|---|---|---|
| Batch Size | 1-100 g | 1-50 kg | >100 kg | Heat transfer limitations |
| Reaction Time | 2-8 hours | 4-12 hours | 6-24 hours | Mixing efficiency |
| Temperature Control | ±2°C | ±5°C | ±10°C | Thermal management systems |
| Yield Consistency | ±5% | ±3% | ±2% | Process control systems |
| Purity Requirements | >95% | >98% | >99% | Purification scalability |
Quantum mechanical studies of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide have been extensively conducted using density functional theory (DFT) methods to elucidate its electronic properties and molecular characteristics [1]. The B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets has emerged as the most widely employed computational approach for pyrazole carbohydrazide derivatives, providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties [1] [2].
Time-dependent DFT (TD-DFT) calculations have revealed crucial insights into the electronic transitions and optical properties of pyrazole derivatives. For structurally similar compounds, HOMO-LUMO energy gap calculations demonstrate values ranging from 5.40 to 5.52 eV in various solvents, indicating significant electronic stability [1]. The highest occupied molecular orbital (HOMO) energies typically range from -7.13 to -7.34 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -1.73 to -1.82 eV [1].
Natural Bond Orbital (NBO) analysis has provided detailed information about charge distribution and electron donation-acceptance characteristics within the pyrazole carbohydrazide framework [1]. The analysis reveals that the pyrazole ring exhibits significant electron-withdrawing properties, while the carbohydrazide moiety serves as an electron-donating group, creating a balanced electronic environment that contributes to the compound's biological activity [2].
Atoms in Molecules (AIM) theory calculations have been employed to understand the topological properties of electron density and bonding characteristics [1]. These studies identify critical points in the electron density distribution and provide insights into the nature of intramolecular and intermolecular interactions that govern the compound's stability and reactivity [2].
The polarizability and hyperpolarizability calculations using both B3LYP and M06-2X functionals have yielded consistent results, with total polarizability values of approximately 10.834-11.420 × 10⁻²⁴ e.s.u. and hyperpolarizability values of 1.300-1.480 × 10⁻³⁰ e.s.u. [1]. These high polarizability values suggest enhanced bioactivity potential for the compound.
UV-visible spectroscopy predictions through TD-DFT calculations indicate absorption maxima at 254-291 nm, corresponding to π→π* electronic transitions within the aromatic pyrazole system [1]. The calculated oscillator strengths and vertical excitation energies provide theoretical validation for experimental spectroscopic observations.
Fukui function analysis has identified the most reactive sites for nucleophilic and electrophilic attacks, revealing that the nitrogen atoms in the pyrazole ring and the carbonyl oxygen in the carbohydrazide group are the primary sites for chemical interactions . This reactivity analysis is crucial for understanding the compound's mechanism of action in biological systems.
Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior and intermolecular interactions of N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide in various biological environments [4] [5] [6]. These simulations provide crucial insights into the temporal evolution of molecular conformations and binding interactions that static quantum mechanical calculations cannot capture.
Extended MD simulations ranging from 100 to 1000 nanoseconds have been performed to investigate the stability and binding affinity of pyrazole carbohydrazide derivatives with various biological targets [5] [6]. The root mean square deviation (RMSD) analysis typically shows initial equilibration within 10-20 nanoseconds, followed by stable conformations throughout the simulation period [5]. For pyrazole-protein complexes, average RMSD values generally remain below 3-4 Å, indicating stable binding interactions [5] [6].
Protein-ligand interaction analysis reveals that N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide forms multiple hydrogen bonds with target proteins through its carbohydrazide moiety [4] [5]. The benzyl group contributes to hydrophobic interactions, while the pyrazole ring participates in π-π stacking interactions with aromatic amino acid residues [5] [6]. These diverse interaction patterns contribute to the compound's binding affinity and selectivity.
The radius of gyration (RoG) calculations demonstrate that the compound maintains structural compactness during simulations, with only minor fluctuations observed in specific regions [6]. Root mean square fluctuation (RMSF) analysis indicates that the flexible carbohydrazide linker exhibits higher mobility compared to the rigid pyrazole and benzyl rings, allowing for optimal positioning within protein binding sites [5] [6].
Water bridge formation and hydration shell analysis reveal that the compound can form stable water-mediated interactions with protein residues, enhancing binding affinity and residence time [5] [6]. The solvation free energy calculations indicate favorable interactions with aqueous environments, supporting good bioavailability characteristics [7].
Temperature-dependent simulations have shown that the compound maintains structural integrity and binding interactions across physiologically relevant temperature ranges [5]. The thermal stability analysis indicates that the pyrazole core remains particularly stable, while the carbohydrazide group exhibits some conformational flexibility that may be important for induced-fit binding mechanisms [5] [6].
Binding free energy calculations using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method have yielded values ranging from -150 to -235 kJ/mol for various protein targets [5] [6]. Van der Waals interactions typically contribute the largest favorable component to binding energy, followed by electrostatic interactions [5].
Quantitative Structure-Activity Relationship (QSAR) models for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide and related derivatives have been developed using both traditional statistical methods and advanced machine learning techniques [8] [9] [10] [11]. These models provide predictive capabilities for biological activities and guide rational drug design efforts.
Two-dimensional QSAR models employing Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression have been successfully developed for pyrazole carbohydrazide derivatives against multiple cancer cell lines [8] [12]. The most robust models achieve correlation coefficients (R²) of 0.980 and cross-validated correlation coefficients (Q²cv) of 0.65-0.77, demonstrating excellent predictive performance [8] [12].
Three-dimensional QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided detailed structure-activity relationships [10] [11] [13]. The best CoMFA models show cross-validated q² values of 0.578 and non-cross-validated r² values of 0.850, while CoMSIA models demonstrate superior performance with q² values exceeding 0.65 [10] [13].
The QSAR analysis has identified critical molecular descriptors that influence biological activity. Lipophilicity (logP) values in the range of 3.12-4.94 have been associated with optimal anticancer activity [14]. Electronic descriptors such as HOMO-LUMO energy gaps, dipole moments, and molecular polarizability significantly contribute to activity prediction models [9] [15].
Validation strategies have included external test sets, bootstrapping procedures, and progressive scrambling to ensure model robustness [8] [11]. Leave-one-out cross-validation consistently demonstrates the statistical significance and predictive reliability of developed models [10] [11]. The models meet Organization for Economic Co-operation and Development (OECD) guidelines for QSAR model development and validation [8].
Receptor-based QSAR models incorporating protein-ligand interaction data have achieved exceptional performance metrics, with r² values of 0.9945 and q² values of 0.9866 for specific biological targets [16]. These models integrate structural information from molecular docking studies with experimental activity data to enhance predictive accuracy [16].
Machine learning-enhanced QSAR approaches using artificial neural networks and random forest algorithms have shown superior performance compared to traditional linear methods [9] [17]. The integration of quantum mechanical descriptors with machine learning algorithms has produced models with mean absolute errors as low as 7.4% for activity predictions [18].
In silico activity prediction for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide encompasses a comprehensive suite of computational methodologies designed to assess biological activities, pharmacokinetic properties, and safety profiles [19] [20] [21] [22]. These approaches have revolutionized the early stages of drug discovery by providing rapid and cost-effective screening capabilities.
Molecular docking studies have been extensively employed to predict binding affinities and interaction modes with various biological targets [19] [20] [23]. AutoDock Vina and Schrödinger Suite represent the most frequently utilized docking platforms, generating binding energies ranging from -6.5 to -10.4 kcal/mol for pyrazole carbohydrazide derivatives [19] [20]. The docking scores correlate well with experimental activity data, validating the predictive utility of these methods [19] [20].
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has been conducted using specialized web servers including SwissADME and pkCSM [19] [24]. These tools evaluate drug-likeness according to Lipinski's Rule of Five and Veber's criteria, with most pyrazole carbohydrazide derivatives demonstrating high compliance rates exceeding 80% [19] [24]. Oral bioavailability predictions indicate favorable absorption characteristics, while permeability assessments suggest good membrane penetration potential [19].
Target prediction algorithms employing ligand-based and structure-based approaches have identified multiple potential biological targets for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide [19] [25]. These include various kinases, enzymes involved in metabolic pathways, and receptor proteins associated with cancer, diabetes, and infectious diseases [19] [20] [23].
Toxicity prediction models assess various endpoints including AMES mutagenicity, hERG cardiac toxicity, hepatotoxicity, and general cytotoxicity [19] [24]. The computational predictions generally indicate low toxicity profiles for pyrazole carbohydrazide derivatives, although experimental validation remains essential for comprehensive safety assessment [19].
Activity prediction against specific disease targets has yielded promising results across multiple therapeutic areas [19] [20] [26]. Anticancer activity predictions have shown strong correlations with experimental data, with predicted pIC₅₀ values demonstrating R² values between 0.69 and 0.98 [8] [19]. Antimicrobial activity predictions have identified compounds with potential efficacy against drug-resistant bacterial strains [27] [19].
Polypharmacology prediction has revealed that N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide may interact with multiple biological targets simultaneously, suggesting potential for multi-target therapeutic approaches [19]. This polypharmacological profile may contribute to enhanced therapeutic efficacy while potentially reducing side effects through synergistic mechanisms [19].
Machine learning applications have transformed property prediction for N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds, offering enhanced accuracy and the ability to handle complex non-linear structure-property relationships [18] [17] [28] [29]. These advanced computational approaches have demonstrated superior performance compared to traditional statistical methods in various applications.
Artificial Neural Networks (ANN) have emerged as particularly effective tools for predicting biological activities of pyrazole derivatives [17]. Multi-layer perceptron networks with optimized architectures (such as MLP-15-7-1) have achieved high correlation coefficients between predicted and experimental values across training, test, and validation sets [17]. The networks demonstrate excellent performance in anticancer activity prediction, with the ability to identify subtle structural features that influence biological potency [17].
Random Forest algorithms have been successfully applied to yield prediction for synthetic reactions involving pyrazole derivatives [18] [30]. These models achieve R² values of 0.69 and mean absolute errors of 7.4% for reaction yield predictions [18]. The algorithm's ability to handle molecular fingerprint descriptors and provide feature importance rankings makes it particularly valuable for synthetic planning and optimization [18] [30].
Support Vector Machines have shown effectiveness in QSAR modeling applications, particularly for classification tasks involving active versus inactive compounds [9] [31]. The method's robustness to overfitting and ability to handle high-dimensional descriptor spaces make it suitable for small to medium-sized datasets typical in medicinal chemistry [9].
Boosted Trees and Gradient Boosting methods have demonstrated strong performance in property prediction tasks [17]. These ensemble methods meet validation criteria for various biological activities and show particular strength in handling non-linear relationships between molecular structure and activity [17].
Deep learning approaches, including convolutional neural networks and graph neural networks, have been explored for molecular property prediction [18] [29]. These methods can automatically learn relevant molecular features without explicit descriptor calculation, potentially capturing complex structural patterns that traditional descriptors might miss [29].
Feature importance analysis using machine learning models has provided valuable insights into structure-activity relationships [18] [17]. SHAP (SHapley Additive exPlanations) values and permutation importance metrics identify the most influential molecular features, guiding rational drug design efforts [18].
The integration of quantum mechanical descriptors with machine learning algorithms has enhanced prediction accuracy for various properties [9] [17]. This hybrid approach combines the theoretical rigor of quantum chemistry with the pattern recognition capabilities of machine learning [9].
Pharmacophore modeling and virtual screening have been instrumental in identifying and optimizing N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide derivatives with enhanced biological activities [32] [33] [34] [35]. These structure-based drug design approaches provide systematic frameworks for understanding critical molecular features required for biological activity and enable efficient screening of large compound libraries.
Three-dimensional pharmacophore models have been developed for various biological targets relevant to pyrazole carbohydrazide derivatives [16] [32] [33] [34]. For dipeptidyl peptidase IV (DPP-IV) inhibition, pharmacophore models incorporating hydrophobic features, hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) have achieved exceptional statistical performance with q² values of 0.9866 and r² values of 0.9945 [16] [32].
Multi-point pharmacophore models have been constructed using both ligand-based and structure-based approaches [33] [34]. Five-point pharmacophore models (such as AADHR_1) have demonstrated high predictive accuracy with R² values of 0.97 and Q² values of 0.77 for anti-tubercular activity prediction [34]. These models incorporate essential pharmacophoric features including aromatic rings, hydrogen bonding groups, and hydrophobic regions [34].
Virtual screening campaigns using pharmacophore models have successfully identified novel bioactive compounds from large chemical databases [33] [34] [35]. Screening of ZINC and ASINEX databases containing millions of compounds has yielded hit compounds with nanomolar to micromolar activity ranges [33] [34]. The combination of pharmacophore screening with molecular docking has enhanced the selection of promising candidates [33].
Pharmacophore-based virtual screening has been particularly successful in identifying dual inhibitors for multiple targets [33]. For JAK2/JAK3 dual inhibition, screening of pyrazole derivatives has identified compounds with IC₅₀ values ranging from 12.61 to 15.80 nanomolar [33]. These findings demonstrate the utility of pharmacophore modeling in multi-target drug design [33].
The integration of pharmacophore modeling with molecular dynamics simulations has provided dynamic pharmacophore models that account for protein flexibility [33]. Representative pharmacophore models derived from MD trajectories capture the temporal variations in binding site geometry and improve virtual screening success rates [33].
Structure-activity relationship analysis through pharmacophore mapping has revealed critical features for biological activity [32] [34] [35]. The presence of aromatic rings, specific hydrogen bonding patterns, and hydrophobic regions consistently emerge as essential requirements for activity across different targets [32] [34]. These insights guide the rational design of new derivatives with enhanced potency and selectivity [35].